molecular formula Cu B576791 Copper-63 CAS No. 14191-84-5

Copper-63

Cat. No.: B576791
CAS No.: 14191-84-5
M. Wt: 62.93
InChI Key: RYGMFSIKBFXOCR-BJUDXGSMSA-N
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Description

Copper-63 is an isotope of copper with a mass number of 63. It is one of the two stable isotopes of copper, the other being Copper-65. This compound has an atomic number of 29, which means it has 29 protons and 34 neutrons. This isotope is naturally occurring and constitutes about 69.15% of natural copper . This compound is significant in various scientific and industrial applications due to its unique properties.

Preparation Methods

Copper-63 can be prepared through several methods, including both synthetic routes and industrial production methods. One common method involves the enrichment of natural copper using techniques such as gas diffusion or gas centrifugation. These methods separate the isotopes based on their mass differences .

In industrial settings, this compound can be produced by irradiating zinc-63 with neutrons in a nuclear reactor. This process converts zinc-63 into this compound through a nuclear reaction. The resulting this compound can then be extracted and purified for various applications .

Chemical Reactions Analysis

Copper-63, like other copper isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents used in these reactions include oxygen, hydrogen, carbon monoxide, and various organic ligands. The major products formed from these reactions include copper oxides, metallic copper, and organocopper compounds .

Mechanism of Action

The mechanism by which Copper-63 exerts its effects depends on its application. In radiopharmaceuticals, this compound decays by emitting positrons, which interact with electrons in the body to produce gamma rays. These gamma rays can be detected by imaging equipment to create detailed images of the body’s internal structures .

In biological systems, this compound is involved in various enzymatic reactions as a cofactor. It participates in redox reactions, where it cycles between different oxidation states (Cu^+ and Cu^2+) to facilitate electron transfer in metabolic pathways .

Comparison with Similar Compounds

Copper-63 can be compared with other copper isotopes, such as Copper-65, Copper-64, and Copper-67:

    Copper-65: Another stable isotope of copper, constituting about 30.85% of natural copper.

    Copper-64: A radioactive isotope with a half-life of about 12.7 hours.

    Copper-67: A radioactive isotope with a half-life of about 61.83 hours.

This compound is unique due to its stability and natural abundance, making it more suitable for applications that require a stable isotope without radioactive decay .

Properties

IUPAC Name

copper-63
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGMFSIKBFXOCR-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[63Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.929597 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14191-84-5
Record name Copper, isotope of mass 63
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
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copper
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pyridine-2,3-dicarboxylic acid

Synthesis routes and methods II

Procedure details

A copper containing solution was prepared by mixing and reacting copper acetate with a stoichiometric excess of 2-ethylhexanoic acid to form copper di(2-ethylhexanoate). This solution contained 6.36 percent by weight copper, based on total weight.
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copper
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copper di(2-ethylhexanoate)

Synthesis routes and methods III

Procedure details

A copper formate/citric acid solution was prepared by combining 3 ml of a saturated copper formate/water solution with 1 ml of a two percent by weight solution of citric acid and water. The solution was applied to a polyimide substrate and exposed to a Nd:YAG laser in the manner described above to produce copper lines having a cross-section of about 20 μm in width 5 μm in height. These copper lines were of comparable quality to the ones mentioned in the examples above.
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3 mL
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polyimide
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Nd
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copper formate citric acid
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copper

Synthesis routes and methods IV

Procedure details

An aminobenzene is produced by reacting a chlorobenzene with ammonia in the presence of a copper type catalyst, namely by reacting ammonia with 3,5-diaminochlorobenzene to produce 1,3,5-triaminobenzene at a temperature of 150° to 250° C. at a molar ratio of ammonia of 2 to 10 to 3,5-diaminochlorobenzene in the presence of a copper compound catalyst.
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copper
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Name
1,3,5-triaminobenzene
Name
ammonia
Name
3,5-diaminochlorobenzene
Name
copper

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